molecular formula C24H28N2O4 B4304523 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4304523
M. Wt: 408.5 g/mol
InChI Key: JPOZRQHPVQBRJZ-UHFFFAOYSA-N
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Description

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a cyclohexylidene ring, a pyrrolidinyl group, and an isoindole moiety

Preparation Methods

The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves several steps. One common method includes the acylation of dimedone with acetic anhydride in the presence of a catalytic quantity of 4-dimethylaminopyridine (DMAP) and triethylamine. The resulting product is then reacted with lipoamino acids in the presence of triethylamine in refluxing ethanol . This method ensures the stability of the compound under both acidic and basic conditions, making it suitable for various synthetic applications.

Chemical Reactions Analysis

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Scientific Research Applications

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with similar compounds such as:

Properties

IUPAC Name

2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-pyrrolidin-1-ylbutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-24(2)14-19(27)21(20(28)15-24)18(25-11-5-6-12-25)10-7-13-26-22(29)16-8-3-4-9-17(16)23(26)30/h3-4,8-9H,5-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOZRQHPVQBRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
Reactant of Route 4
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

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